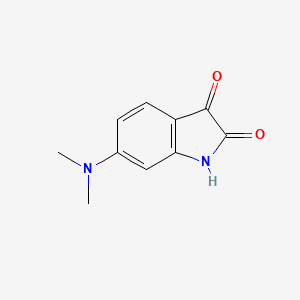

6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione

説明

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of a novel compound, “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione”, was reported using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was investigated using DFT and TD-DFT . The Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the molecule were studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the HOMO–LUMO energy gap of “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was found to be 2.806 eV, indicating the stiff and smooth nature of the molecule . This accounts for the less stability and high chemical reactivity of the compound .科学的研究の応用

Reactivity with Barbituric Acid and Hydrazides : The compound reacts with barbituric acid to yield complex products, with mechanisms involving C- or N-alkylation of barbituric acid. These reactions facilitate the creation of structures like tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione. Similarly, its reactivity with phthalohydrazide or maleohydrazide leads to zwitterionic compounds, highlighting its versatility in forming biologically relevant structures (Link et al., 1981) (Link et al., 1978).

Synthesis of Carboxamide Derivatives and Meridianin Analogues : The compound is a key precursor in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibit significant cytotoxic activity against various cancer cell lines. Moreover, its transformation leads to the creation of meridianin analogues, representing a new family of compounds with potential biological activities (Deady et al., 2003) (Časar et al., 2005).

Stimulus-Responsive Fluorescent Properties : Certain derivatives of the compound demonstrate unique stimulus-responsive fluorescent properties, making them suitable for applications like cell imaging. These properties are influenced by factors such as molecular stacking, protonation sites, and external stimuli like acid/base presence and piezochromism (Lei et al., 2016).

Participation in Hydrogen Bonding : The nitrogen atom in the pyrrole structure derived from the compound can participate in hydrogen bonding, contributing to the stability of certain chemical structures. This characteristic could be relevant in studying secondary protein structures and interactions within biological systems (Pozharskii et al., 2019).

Sensor Ability and Fluorescent Intensity : The compound and its derivatives have been studied for their sensor abilities, particularly in detecting metal ions and changes in pH. This sensor ability, alongside changes in fluorescent intensity under different conditions, underscores the potential for these compounds in chemical sensing and imaging applications (Staneva et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as methadone, suggest that it may have good bioavailability and a long duration of action .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Similar compounds, such as hexazinone, are known to be influenced by environmental factors such as soil conditions and sunlight exposure .

将来の方向性

特性

IUPAC Name |

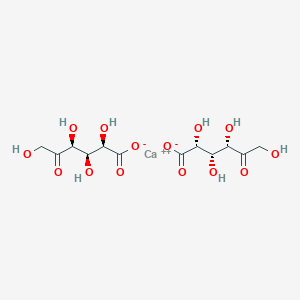

6-(dimethylamino)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)6-3-4-7-8(5-6)11-10(14)9(7)13/h3-5H,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQRZTYGPPIMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)

![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)